molecular formula C8H12OS B14867684 (5-Isopropylthiophen-3-yl)methanol

(5-Isopropylthiophen-3-yl)methanol

Cat. No.: B14867684
M. Wt: 156.25 g/mol
InChI Key: NVTGPNZNXNNNLE-UHFFFAOYSA-N
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Description

(5-Isopropylthiophen-3-yl)methanol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound features a thiophene ring substituted with an isopropyl group at the 5-position and a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Isopropylthiophen-3-yl)methanol typically involves the functionalization of a thiophene ring. One common method is the Friedel-Crafts alkylation, where an isopropyl group is introduced to the thiophene ring using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be subjected to a formylation reaction, followed by reduction to yield the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Isopropylthiophen-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative without the methanol group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

    Oxidation: (5-Isopropylthiophen-3-yl)aldehyde or (5-Isopropylthiophen-3-yl)carboxylic acid.

    Reduction: 5-Isopropylthiophene.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (5-Isopropylthiophen-3-yl)methanol depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The presence of the thiophene ring and the methanol group can influence its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    (5-Methylthiophen-3-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.

    (5-Ethylthiophen-3-yl)methanol: Similar structure but with an ethyl group instead of an isopropyl group.

    (5-Propylthiophen-3-yl)methanol: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness

(5-Isopropylthiophen-3-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, physical properties, and potential applications. The steric and electronic effects of the isopropyl group can differentiate it from other similar compounds.

Properties

Molecular Formula

C8H12OS

Molecular Weight

156.25 g/mol

IUPAC Name

(5-propan-2-ylthiophen-3-yl)methanol

InChI

InChI=1S/C8H12OS/c1-6(2)8-3-7(4-9)5-10-8/h3,5-6,9H,4H2,1-2H3

InChI Key

NVTGPNZNXNNNLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CS1)CO

Origin of Product

United States

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